molecular formula C20H23N3O3 B606101 4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One CAS No. 1883429-22-8

4-[4-[(Dimethylamino)methyl]-2,5-Dimethoxy-Phenyl]-2-Methyl-2,7-Naphthyridin-1-One

Cat. No.: B606101
CAS No.: 1883429-22-8
M. Wt: 353.4 g/mol
InChI Key: BJFSUDWKXGMUKA-UHFFFAOYSA-N
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Description

BI-9564 is a highly potent and selective inhibitor of the bromodomain-containing protein 9 (BRD9). This compound binds with high affinity to BRD9 and with lower affinity to the closely related bromodomain-containing protein 7 (BRD7). BI-9564 is an attractive tool for studying the biology of the BAF complex both in vitro and in vivo, as it has a good ADME-PK profile and high oral bioavailability .

Scientific Research Applications

BI-9564 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of bromodomain-containing proteins.

    Biology: Employed in research to understand the role of BRD9 in chromatin remodeling and gene expression.

    Medicine: Investigated for its potential therapeutic effects in treating acute myeloid leukemia (AML) and other cancers.

    Industry: Utilized in the development of new drugs targeting bromodomain-containing proteins.

Mechanism of Action

BI-9564 exerts its effects by binding with high affinity to the bromodomain of BRD9, inhibiting its function. The bromodomain is a protein domain that recognizes acetylated lysine residues on histone tails, playing a crucial role in chromatin remodeling and gene expression. By inhibiting BRD9, BI-9564 disrupts the function of the SWI/SNF BAF complex, which is involved in chromatin remodeling .

Safety and Hazards

Compounds with dimethylamino groups can have high toxicity and can be particularly dangerous because of their ability to be absorbed through the skin .

Future Directions

The future directions of research on these compounds could involve exploring their potential uses in various chemical reactions and studying their properties further .

Preparation Methods

Chemical Reactions Analysis

BI-9564 undergoes various types of chemical reactions, including:

    Oxidation: BI-9564 can be oxidized under specific conditions, although detailed reagents and conditions are not publicly available.

    Reduction: The compound can be reduced, but specific reagents and conditions are proprietary.

    Substitution: BI-9564 can undergo substitution reactions, particularly involving its dimethylaminomethyl and methoxyphenyl groups.

Common reagents and conditions used in these reactions are not publicly disclosed. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

BI-9564 is compared with other similar compounds, such as:

    I-BRD9: Another inhibitor of BRD9, but with different selectivity and potency profiles.

    (+)-JQ1: A bromodomain inhibitor that targets BET family members, but not as selective for BRD9 as BI-9564.

    PF-04979064: Another bromodomain inhibitor with different target specificity.

BI-9564 is unique in its high selectivity and potency for BRD9, making it a valuable tool for studying the biology of the BAF complex and its role in diseases .

Properties

IUPAC Name

4-[4-[(dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-22(2)11-13-8-19(26-5)15(9-18(13)25-4)17-12-23(3)20(24)16-10-21-7-6-14(16)17/h6-10,12H,11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJFSUDWKXGMUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=C(C=C(C(=C3)OC)CN(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501128157
Record name 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1883429-22-8
Record name 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1883429-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[4-[(Dimethylamino)methyl]-2,5-dimethoxyphenyl]-2-methyl-2,7-naphthyridin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501128157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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